4-Oxopentane-1-sulfonyl chloride

PROTAC linker design Bifunctional crosslinking Bioconjugation

A bifunctional aliphatic sulfonyl chloride featuring an internal ketone (4-oxo) for orthogonal conjugation strategies unavailable from monofunctional sulfonyl chlorides like mesyl or tosyl chloride. Enables sequential two-step PROTAC assembly: sulfonamide bond formation followed by oxime/reductive amination at the ketone. Low MW (184.64 g/mol) and absence of aromatic rings suit fragment-based screening libraries requiring high ligand efficiency and minimized π-stacking artifacts. Choose this compound for modular ABP design, ADC linker construction, or covalent fragment elaboration — all within a compact, solubility-favorable aliphatic scaffold.

Molecular Formula C5H9ClO3S
Molecular Weight 184.63
CAS No. 2174001-25-1
Cat. No. B2520296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxopentane-1-sulfonyl chloride
CAS2174001-25-1
Molecular FormulaC5H9ClO3S
Molecular Weight184.63
Structural Identifiers
SMILESCC(=O)CCCS(=O)(=O)Cl
InChIInChI=1S/C5H9ClO3S/c1-5(7)3-2-4-10(6,8)9/h2-4H2,1H3
InChIKeyFONOCHWABZEIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxopentane-1-sulfonyl chloride (CAS 2174001-25-1): Procurement Specifications and Chemical Class Overview


4-Oxopentane-1-sulfonyl chloride (CAS 2174001-25-1, MF: C₅H₉ClO₃S, MW: 184.64 g/mol) is a bifunctional aliphatic sulfonyl chloride featuring a terminal ketone group (4-oxo) and a sulfonyl chloride moiety on a pentane backbone . The compound belongs to the sulfonyl halide family, which follows a well-established stability hierarchy (fluorides > chlorides > bromides > iodides) [1]. As a sulfonyl chloride, it exhibits electrophilic reactivity toward nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and thioester linkages, respectively . The 4-oxo (ketone) substituent provides a secondary reactive handle for orthogonal conjugation strategies, including hydrazone/oxime ligation or reductive amination, positioning this compound as a candidate bifunctional linker in bioconjugation and medicinal chemistry workflows .

Why 4-Oxopentane-1-sulfonyl chloride Cannot Be Replaced by Generic Sulfonyl Chlorides or Simple Alkyl Linkers


Generic sulfonyl chlorides such as methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) are widely used for single-point derivatization but lack a secondary functional handle, limiting their utility to simple capping or activation steps [1]. Conversely, commercial heterobifunctional sulfonyl chlorides containing aldehydes or aryl ketones introduce aromatic π-systems that alter molecular topology, solubility, and metabolic stability in ways that may confound structure-activity relationship (SAR) studies in drug discovery . 4-Oxopentane-1-sulfonyl chloride occupies a distinct chemical space: an aliphatic five-carbon scaffold with an internal ketone — a combination not represented by standard mesyl/tosyl derivatives or their simple homologs. This structural distinction enables orthogonal conjugation workflows where the sulfonyl chloride serves as the first attachment point and the internal ketone provides a subsequent ligation site, a feature unavailable in monofunctional sulfonyl chlorides and one that cannot be reproduced by alkyl halide linkers lacking sulfonyl electrophilicity .

Quantitative Evidence for 4-Oxopentane-1-sulfonyl chloride: Comparator-Based Differentiation Metrics


Bifunctional Reactivity: Orthogonal Handles in a Single Aliphatic Scaffold

4-Oxopentane-1-sulfonyl chloride (C₅H₉ClO₃S) contains two orthogonal reactive handles: a sulfonyl chloride (electrophilic, amine/hydroxyl-reactive) and a ketone (electrophilic, hydrazine/amine-reactive via imine formation). In contrast, methanesulfonyl chloride (CH₃SO₂Cl, MW: 114.55 g/mol) is a monofunctional alkyl sulfonyl chloride with no secondary handle, while (3-formylphenyl)methanesulfonyl chloride (C₈H₇ClO₃S, MW: 218.66 g/mol) provides an aromatic aldehyde handle that differs in geometry and electronic character from an aliphatic ketone [1].

PROTAC linker design Bifunctional crosslinking Bioconjugation

Aliphatic Scaffold: Reduced Aromaticity-Associated Liabilities Compared to Aryl Sulfonyl Chlorides

4-Oxopentane-1-sulfonyl chloride contains an entirely aliphatic C5 chain (no aromatic rings). In contrast, tosyl chloride (p-toluenesulfonyl chloride, C₇H₇ClO₂S, MW: 190.65 g/mol) and (3-formylphenyl)methanesulfonyl chloride (C₈H₇ClO₃S, MW: 218.66 g/mol) each contain a phenyl ring [1]. Aromatic rings contribute to higher LogP, potential π-stacking artifacts in biological assays, and CYP450-mediated oxidative metabolism, whereas aliphatic linkers are generally associated with improved solubility and metabolic stability in medicinal chemistry contexts .

Drug-like property optimization Ligand efficiency Metabolic stability

Molecular Weight Optimization for Linker Efficiency: Comparison with Aryl-Containing Bifunctional Analogs

4-Oxopentane-1-sulfonyl chloride has a molecular weight of 184.64 g/mol . A structurally related bifunctional aryl analog, (3-formylphenyl)methanesulfonyl chloride (C₈H₇ClO₃S), has a molecular weight of 218.66 g/mol — a 34.02 g/mol (≈18.4%) increase attributable to the phenyl ring . In PROTAC linker design, lower molecular weight linkers contribute to improved ligand efficiency (LE) and more favorable physicochemical properties, including lower LogP and reduced molecular bulk .

Linker length optimization Ligand efficiency metrics PROTAC design

Sulfonyl Chloride Electrophilicity: Positioning Within the Sulfonyl Halide Reactivity-Stability Spectrum

Sulfonyl halides follow a well-established stability hierarchy: fluorides > chlorides > bromides > iodides, with chlorides occupying an intermediate position that balances sufficient electrophilic reactivity for practical amine conjugation with manageable hydrolytic sensitivity [1]. Sulfonyl fluorides, while more hydrolytically stable, exhibit significantly attenuated reactivity toward amines, often requiring specialized conditions or catalysts for efficient conjugation . Sulfonyl bromides and iodides are substantially more reactive but also markedly less stable, limiting their commercial availability and synthetic utility.

Electrophilic reactivity Functional group tolerance Synthetic methodology

Research and Industrial Application Scenarios for 4-Oxopentane-1-sulfonyl chloride Based on Quantified Differentiation


PROTAC Linker Development Requiring Orthogonal Sequential Conjugation

In PROTAC synthesis, 4-Oxopentane-1-sulfonyl chloride enables a sequential two-step conjugation strategy: (1) the sulfonyl chloride reacts with a primary amine (e.g., lysine ε-amino group or N-terminus of a target protein ligand) to form a stable sulfonamide bond; (2) the internal ketone undergoes oxime ligation or reductive amination with a hydrazide- or amine-functionalized E3 ligase ligand . This orthogonal reactivity is not achievable with monofunctional sulfonyl chlorides (e.g., mesyl chloride) and offers a structurally distinct aliphatic alternative to aryl-containing bifunctional sulfonyl chlorides .

Aliphatic Bifunctional Scaffold for Fragment-Based Drug Discovery

The compound's low molecular weight (184.64 g/mol) and absence of aromatic rings make it suitable for fragment-based screening libraries where minimal molecular bulk is desired to maximize ligand efficiency (LE) . The aliphatic scaffold reduces potential π-stacking artifacts in biochemical assays and may confer improved solubility relative to aryl sulfonyl chloride analogs . Researchers exploring covalent fragment libraries may prioritize this compound for its orthogonal ketone handle, which can be elaborated post-fragment screening.

Antibody-Drug Conjugate (ADC) Payload-Linker Intermediate Synthesis

In ADC development, linkers must connect the antibody to the cytotoxic payload while maintaining stability in circulation and enabling payload release at the target site. 4-Oxopentane-1-sulfonyl chloride can serve as a bifunctional intermediate where the sulfonyl chloride reacts with payload amine groups and the ketone provides a conjugation point for antibody attachment (e.g., via hydrazone formation with oxidized glycan aldehydes) . The aliphatic backbone minimizes hydrophobic aggregation tendencies sometimes observed with aromatic linkers in high-DAR (drug-to-antibody ratio) ADCs .

Small-Molecule Activity-Based Probe (ABP) Synthesis for Chemical Proteomics

Activity-based protein profiling requires covalent probes that selectively label active enzyme populations. 4-Oxopentane-1-sulfonyl chloride enables a modular ABP design: the sulfonyl chloride can covalently modify an enzyme active-site residue (e.g., serine hydrolases, cysteine proteases), while the ketone serves as an attachment point for a reporter tag (fluorophore, biotin) via orthogonal chemistry (e.g., aminooxy-biotin oxime ligation) . This dual-functionalization capability in a compact aliphatic scaffold minimizes steric interference with enzyme active site access.

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